molecular formula C8H15Cl B13174162 5-Chloro-2,4,4-trimethylpent-1-ene

5-Chloro-2,4,4-trimethylpent-1-ene

Cat. No.: B13174162
M. Wt: 146.66 g/mol
InChI Key: NWFKRJSJIJLKPW-UHFFFAOYSA-N
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Description

5-Chloro-2,4,4-trimethylpent-1-ene is a chlorinated branched alkene characterized by a terminal double bond (position 1), three methyl groups at positions 2, 4, and 4, and a chlorine substituent at position 3. This structure confers unique reactivity due to the electron-withdrawing chlorine atom and steric effects from the branched alkyl groups. Applications of such compounds span intermediates in organic synthesis, fuel additives, or precursors for functionalized materials, though specific uses for this compound require further investigation.

Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

5-chloro-2,4,4-trimethylpent-1-ene

InChI

InChI=1S/C8H15Cl/c1-7(2)5-8(3,4)6-9/h1,5-6H2,2-4H3

InChI Key

NWFKRJSJIJLKPW-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C)(C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4,4-trimethylpent-1-ene typically involves the chlorination of 2,4,4-trimethylpent-1-ene. One efficient method employs triphosgene as the chlorinating agent. The reaction is carried out in a solvent such as 1,2-dichloroethane at elevated temperatures (around 80°C) with the initiation of N,N-dimethylacetamide. This method yields a high purity product with a yield of up to 97.93% .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for maximum yield and purity, ensuring the compound meets the required specifications for its various applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4,4-trimethylpent-1-ene undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, which can replace the chlorine atom under basic conditions.

    Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst) or halogens can add across the double bond.

Major Products Formed

    Substitution Reactions: Products include 2,4,4-trimethylpent-1-ene derivatives with different functional groups replacing the chlorine atom.

    Addition Reactions: Products include saturated compounds where the double bond has been converted to a single bond with additional substituents.

Scientific Research Applications

5-Chloro-2,4,4-trimethylpent-1-ene has a wide range of applications in scientific research and industry:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Chloro-2,4,4-trimethylpent-1-ene involves its interaction with molecular targets through its reactive chlorine atom and double bond. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, influencing various biochemical pathways. The specific molecular targets and pathways depend on the context of its application and the nature of the interacting species .

Comparison with Similar Compounds

Comparison with Non-Chlorinated Isomers

2,4,4-Trimethylpent-1-ene (Isooctene)

  • Structure : Shares the same carbon skeleton but lacks the chlorine substituent at position 4.
  • Applications : Widely used as a fuel additive due to its high octane number and compatibility with gasoline blending. In high-olefin fuels, isomers like 2,4,4-trimethylpent-1-ene and 2,4,4-trimethylpent-2-ene constitute ~27 wt% of the formulation, enhancing combustion efficiency .
  • Reactivity : The absence of chlorine reduces polarity and electrophilic reactivity, making it less prone to nucleophilic substitution but more stable under combustion conditions.

2,4,4-Trimethylpent-2-ene

  • Structure : Double bond at position 2 instead of 1, altering steric and electronic profiles.
  • Thermodynamic Stability : The internal double bond (position 2) is more stable than the terminal (position 1) variant due to hyperconjugation and reduced steric strain.
  • Industrial Use : Often co-blended with the 1-ene isomer in fuels to optimize performance and stability .

Comparison with Chlorinated Analogs

Chlorinated Cyclopentenones (e.g., 2,3,5-Trichloro-4,4-dimethoxycyclopent-2-en-1-one)

  • Structure: Cyclic chlorinated enones with methoxy groups, differing in ring structure and functional groups.
  • Reactivity: The conjugated enone system enables diverse transformations, including Diels-Alder reactions and nucleophilic additions, unlike the linear structure of 5-Chloro-2,4,4-trimethylpent-1-ene .
  • Applications: Primarily used in synthetic organic chemistry for constructing complex cyclic frameworks, contrasting with the fuel-oriented applications of non-chlorinated isooctenes .

Comparative Data Table

Property This compound 2,4,4-Trimethylpent-1-ene (Isooctene) 2,4,4-Trimethylpent-2-ene
Molecular Formula C₈H₁₅Cl C₈H₁₆ C₈H₁₆
Functional Groups Chloroalkene Alkene Alkene
Double Bond Position 1 1 2
Polarity Moderate (due to Cl) Low Low
Typical Applications Synthetic intermediate (inferred) Fuel additive (27 wt% in blends) Fuel additive
Reactivity Electrophilic substitution likely Combustion-focused stability Thermodynamically stable

Key Research Findings

Fuel Performance: Non-chlorinated isomers like 2,4,4-trimethylpent-1-ene are preferred in fuel formulations due to their stability and energy density, whereas chlorinated analogs may introduce undesired combustion byproducts (e.g., HCl) .

Thermodynamic Considerations : The terminal double bond in this compound may render it less stable than its 2-ene isomer, impacting storage and handling requirements.

Biological Activity

5-Chloro-2,4,4-trimethylpent-1-ene is an organic compound that has garnered interest due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Molecular Formula: C9H17Cl
Molecular Weight: 162.68 g/mol
Structure: Characterized by a chlorinated alkene with a branched structure, which may influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several avenues of interest:

  • Antimicrobial Properties: Some studies indicate that alkenes can exhibit antimicrobial activities. The structural features of this compound may enable it to interact with microbial membranes or enzymes, potentially leading to bactericidal effects.
  • Cellular Interactions: The compound's double bond and chlorine substituent might allow it to participate in various biochemical reactions, possibly affecting cellular signaling pathways or enzyme functions.
  • Toxicological Studies: Limited toxicological data suggest that compounds with similar structures can exhibit cytotoxicity at certain concentrations. Understanding the toxicity profile of this compound is critical for assessing its safety in potential applications.

Case Studies and Experimental Data

A review of available literature highlights several key findings regarding the biological activity of related compounds and their implications for this compound:

Study Compound Findings
Dark & Nash (1970)2,4,4-trimethylpent-2-eneDemonstrated antimicrobial effects against Escherichia coli, suggesting potential for related compounds to exhibit similar properties.
Grosjean et al. (1993)Various alkenesExplored the reactivity of alkenes in gas-phase reactions; findings may inform the reactivity of chlorinated alkenes like this compound.
Cox et al. (2020)Chlorinated hydrocarbonsEstimated production rates and removal rates in environmental contexts; relevant for understanding degradation pathways of chlorinated compounds.

The biological activity of this compound may involve several mechanisms:

  • Membrane Disruption: Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.
  • Enzyme Inhibition: The presence of a chlorine atom may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation: Alkenes can undergo oxidation reactions that generate ROS, which may contribute to their antimicrobial effects.

Future Research Directions

Further research is needed to fully elucidate the biological activity and mechanisms of action of this compound:

  • In Vitro Studies: Conducting comprehensive in vitro studies on various cell lines to assess cytotoxicity and antimicrobial efficacy.
  • Mechanistic Studies: Investigating the specific biochemical pathways affected by this compound could provide insights into its potential therapeutic applications.
  • Environmental Impact Assessments: Understanding how this compound behaves in environmental settings will be crucial for evaluating its safety and efficacy.

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